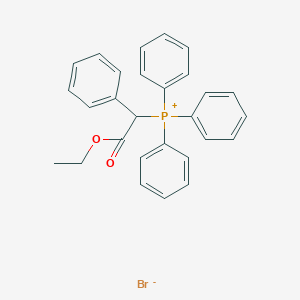
(2-Ethoxy-2-oxo-1-phenylethyl)triphenylphosphonium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Ethoxy-2-oxo-1-phenylethyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C28H26BrO2P. It is a member of the triphenylphosphonium family, which is known for its applications in various fields such as organic synthesis, medicinal chemistry, and material science. This compound is characterized by its unique structure, which includes a triphenylphosphonium group attached to an ethoxy-oxo-phenylethyl moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxy-2-oxo-1-phenylethyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with 2-bromo-1-phenylethanone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. The final product is subjected to rigorous quality control measures to meet industry standards .
化学反应分析
Types of Reactions
(2-Ethoxy-2-oxo-1-phenylethyl)triphenylphosphonium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles to form different phosphonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phosphonium salts .
科学研究应用
(2-Ethoxy-2-oxo-1-phenylethyl)triphenylphosphonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonium ylides for Wittig reactions.
Biology: The compound is used in studies involving mitochondrial targeting due to its ability to accumulate in mitochondria.
Industry: The compound is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of (2-Ethoxy-2-oxo-1-phenylethyl)triphenylphosphonium bromide involves its ability to target and accumulate in mitochondria. The triphenylphosphonium group facilitates the selective uptake of the compound by mitochondria due to the high membrane potential. Once inside the mitochondria, the compound can exert its effects by disrupting mitochondrial function, leading to cell death in cancer cells .
相似化合物的比较
Similar Compounds
- (2-Methoxy-2-oxoethyl)triphenylphosphonium bromide
- (2-Hydroxyethyl)triphenylphosphonium bromide
- Vinyl triphenylphosphonium bromide
Uniqueness
(2-Ethoxy-2-oxo-1-phenylethyl)triphenylphosphonium bromide is unique due to its specific structure, which combines the ethoxy-oxo-phenylethyl moiety with the triphenylphosphonium group. This unique structure enhances its ability to target mitochondria and makes it a valuable compound for various applications in chemistry, biology, and medicine .
属性
CAS 编号 |
33304-36-8 |
|---|---|
分子式 |
C28H26BrO2P |
分子量 |
505.4 g/mol |
IUPAC 名称 |
(2-ethoxy-2-oxo-1-phenylethyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C28H26O2P.BrH/c1-2-30-28(29)27(23-15-7-3-8-16-23)31(24-17-9-4-10-18-24,25-19-11-5-12-20-25)26-21-13-6-14-22-26;/h3-22,27H,2H2,1H3;1H/q+1;/p-1 |
InChI 键 |
KXQXBCQPIJVLDQ-UHFFFAOYSA-M |
规范 SMILES |
CCOC(=O)C(C1=CC=CC=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3,3'-Bipyridin]-6(1H)-one, 6'-[(1-cyclobutyl-4-piperidinyl)oxy]-1-methyl-](/img/structure/B13138468.png)
![({1-[(Diphenylamino)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile](/img/structure/B13138482.png)

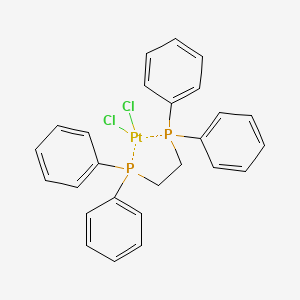
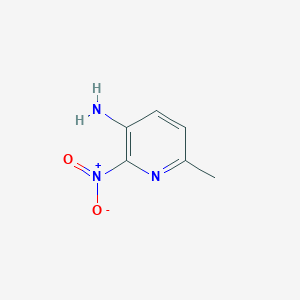

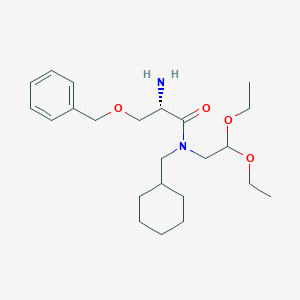

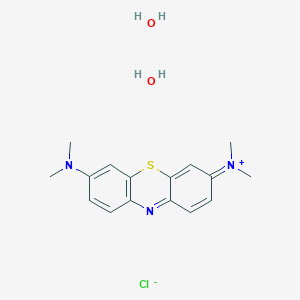
![6-((tert-Butoxycarbonyl)amino)benzo[d]isoxazole-3-carboxylic acid](/img/structure/B13138524.png)



![[3,4'-Bipyridin]-5-amine, N-[(4-chlorophenyl)methyl]-](/img/structure/B13138563.png)
